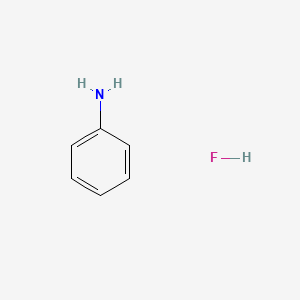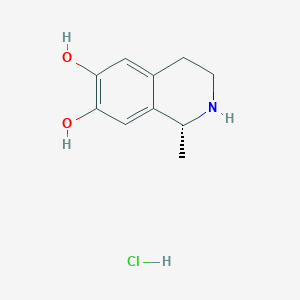
Nks7lvn2AL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE, commonly referred to by its identifier Nks7lvn2AL, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves several steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the amide bond: This is achieved by reacting an amine with a carboxylic acid derivative under controlled conditions.
Introduction of the hydroxyl group: This step involves the selective hydroxylation of an aromatic ring.
Coupling reactions: These are used to link the various functional groups together, often employing catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production costs. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions within the desired parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amide bond produces an amine.
Wissenschaftliche Forschungsanwendungen
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to changes in cellular behavior, such as altered gene expression or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
- **N-((1S)-1-((5-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
- N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE unique in its applications and properties.
Eigenschaften
CAS-Nummer |
401601-07-8 |
|---|---|
Molekularformel |
C24H42N4O3 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
N-[(2S)-1-[5-(6-aminohexylamino)pentylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C24H42N4O3/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-9-5-8-17-26-16-7-4-3-6-15-25/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30)/t22-/m0/s1 |
InChI-Schlüssel |
QVOGBBWMRBXMPM-QFIPXVFZSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
Kanonische SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)







![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)



![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
